1-(2-Chloroethyl)piperidine hydrochloride
Overview
Description
1-(2-Chloroethyl)piperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H15Cl2N and its molecular weight is 184.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30790. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities : A synthesized compound related to 1-(2-Chloroethyl)piperidine hydrochloride shows moderate antimicrobial activity against various bacteria and yeasts (O. B. Ovonramwen et al., 2019).
Anti-Acetylcholinesterase Activity : Piperidine derivatives, particularly 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been found to show potent anti-acetylcholinesterase activity, making them potential candidates for antidementia agents (H. Sugimoto et al., 1990).
GPCR Target Synthesis : A simple synthetic route has been developed to prepare 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, which can be used as templates for synthesizing compounds for GPCR targets (Jian-shu Xie et al., 2004).
Antiradiation Drug Potential : Heteroalicyclic analogs of 2- and 3-aminoalkanethiols, including derivatives of piperidine, were synthesized for potential antiradiation drug evaluation, showing promising mercapto groups on side chains (J. R. Piper et al., 1963).
Catalytic Efficiency in Reactions : Pd(II) complexes show promising potential as catalysts for the Heck reaction, with piperidene derivatives showing slightly higher catalytic efficiency than morpholine ones (Pradhumn Singh et al., 2013).
Safety and Hazards
1-(2-Chloroethyl)piperidine hydrochloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is fatal if swallowed and may cause respiratory irritation . It is also suspected of causing genetic defects . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroethyl)piperidine hydrochloride is sickle-cell hemoglobin . This compound is used to inhibit sickle-cell hemoglobin, which plays a crucial role in the pathophysiology of sickle cell disease .
Mode of Action
It is known to interact with its target, sickle-cell hemoglobin, and inhibit its function . This interaction and the resulting changes could potentially alleviate the symptoms of sickle cell disease.
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of sickle-cell hemoglobin . This could potentially result in a reduction of the symptoms associated with sickle cell disease.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, it is stable under normal temperatures but may decompose under high temperatures, sunlight, and exposure to light . It is soluble in water and ethanol, slightly soluble in chloroform and methylene chloride .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a crucial role as a key intermediate in the production of Cloperastine, an antihistamine medication employed for the treatment of allergies and allergic reactions . By obstructing the effects of histamine in the body, Cloperastine provides relief .
Molecular Mechanism
As an intermediate in the synthesis of Cloperastine, it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 230-232 °C (lit.) .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 1-(2-Chloroethyl)piperidine hydrochloride in animal models. It has been reported that the LD50 in mice is 93 mg/kg when administered intraperitoneally .
Metabolic Pathways
Given its role as an intermediate in the synthesis of Cloperastine, it may interact with enzymes or cofactors involved in the metabolic pathways of this drug .
Transport and Distribution
It is soluble in water , which suggests that it could be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
Given its solubility in water , it is likely to be found in the cytoplasm and other aqueous compartments within the cell.
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQQZCRHPIGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173902 | |
Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-75-5 | |
Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2008-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2008-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2008-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethyl)piperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8KB8Z4ZTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(2-chloroethyl)piperidine hydrochloride used in the synthesis of new compounds with potential biological activity?
A1: this compound serves as a crucial building block in organic synthesis, specifically as an alkylating agent. In the study "Synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its Antimicrobial Activities" [], researchers utilize this compound in an N-alkylation reaction. This reaction attaches the 2-(piperidin-1-yl)ethyl group to a core thiazine structure, yielding (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This newly synthesized compound was then investigated for its antimicrobial properties.
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